molecular formula C13H13N5O2S B2365778 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1172823-46-9

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2365778
M. Wt: 303.34
InChI Key: NVAPZBPTXQFQGR-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has attracted significant attention in scientific research due to its potential application in various fields. This compound is a heterocyclic organic molecule that contains a pyrazole ring, an oxadiazole ring, and a thiophene ring. The synthesis of this compound has been a subject of interest for researchers due to its unique structure and potential applications.

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry Applications

  • Synthetic Pathways : Studies have explored the synthesis of heterocyclic compounds, demonstrating the versatility of thiophene and pyrazole derivatives in medicinal chemistry. For instance, thiophenylhydrazonoacetates have been used to synthesize a wide range of heterocyclic compounds, including pyrazoles and isoxazoles, highlighting the compound's utility in creating diverse bioactive molecules (Mohareb et al., 2004).
  • Antimicrobial Activity : Certain derivatives, like those prepared from N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, have shown potential antibacterial and antifungal activities, indicating the applicability of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Material Science and Chemical Properties

  • Optical and Electronic Properties : The study of functionalized thiophene-based pyrazole amides has revealed insights into their structural features through computational applications, including DFT calculations and analyses of nonlinear optical properties. This research underscores the compound's significance in materials science, particularly in the design of materials with specific optical and electronic functionalities (Kanwal et al., 2022).

Biological Activity and Drug Development

  • Inhibition Studies : N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been investigated as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), providing a pathway for the development of novel therapeutic agents targeting epigenetic regulators (Allan et al., 2009).

properties

IUPAC Name

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8(2)18-9(5-6-14-18)12-16-17-13(20-12)15-11(19)10-4-3-7-21-10/h3-8H,1-2H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAPZBPTXQFQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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